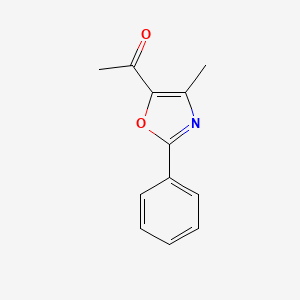

1-(4-Methyl-2-phenyloxazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C12H11NO2/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

AHLKULARCTYYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Iii. Advanced Chemical Reactions and Transformations of 1 4 Methyl 2 Phenyloxazol 5 Yl Ethanone

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, possesses a lower resonance energy compared to benzene, leading to a unique reactivity profile. It contains an imine, an enol ether, and an azadiene functionality, allowing it to participate in reactions not typical for more stable aromatic systems. The specific substitution pattern of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, with groups at positions 2, 4, and 5, further influences the ring's reactivity.

Electrophilic attack directly on the oxazole ring is generally challenging. The ring is considered electron-rich, but less so than imidazole (B134444), and electrophilic substitution typically requires the presence of strong electron-donating groups on the ring to proceed efficiently. wikipedia.orgslideshare.net When such reactions do occur, the C5 position is the most common site of attack. wikipedia.org However, in 1-(4-methyl-2-phenyloxazol-5-yl)ethanone, the C5 position is already substituted with an acetyl group, and the C4 position with a methyl group. Therefore, direct electrophilic substitution on the oxazole ring is highly unlikely.

The most probable site for electrophilic aromatic substitution is the phenyl ring at the C2 position. The oxazole ring acts as a substituent on this phenyl group, directing the incoming electrophile. The reaction proceeds via the standard mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regiochemical outcome. The oxazole moiety's electronic effect (whether it is activating or deactivating, and its directing influence) will govern the position of substitution (ortho, meta, or para) on the C2-phenyl ring.

Table 1: Common Electrophilic Aromatic Substitution Reactions on the C2-Phenyl Group

| Reaction | Reagent | Electrophile (E+) | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Methyl-2-(nitrophenyl)oxazol-5-yl)ethanone |

| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 1-(2-(Bromophenyl)-4-methyloxazol-5-yl)ethanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(5-Acetyl-4-methyloxazol-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-Methyl-2-(acylphenyl)oxazol-5-yl)ethanone |

Please note that the exact position of substitution on the phenyl ring (ortho, meta, para) depends on the directing effect of the oxazole ring system.

The oxazole ring is susceptible to nucleophilic attack, which can lead to cleavage and rearrangement of the heterocyclic system. pharmaguideline.com This reactivity is due to the lower aromaticity and the presence of electronegative oxygen and nitrogen atoms, which create electron-deficient carbon centers. The most electron-deficient positions on the oxazole ring are C2 and C5. pharmaguideline.com

In 1-(4-methyl-2-phenyloxazol-5-yl)ethanone, the electron-withdrawing acetyl group at C5 significantly enhances the electrophilicity of this position, making it a prime target for nucleophiles. Attack at C5 can initiate a ring-opening sequence. Similarly, the C2 position, bonded to both nitrogen and oxygen, is also susceptible to nucleophilic attack, particularly if a good leaving group were present. wikipedia.org

Under certain conditions, such as treatment with ammonia (B1221849) or its derivatives, the oxazole ring can be cleaved and re-cyclize to form other heterocyclic systems, such as imidazoles. slideshare.net The reaction with strong bases can also lead to deprotonation and subsequent ring-opening, as the protons at C2 are known to be the most acidic on an unsubstituted oxazole ring. wikipedia.org

The oxazole ring can function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgclockss.org This reaction provides a powerful method for synthesizing pyridine (B92270) derivatives. The oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct containing an oxygen bridge. This initial adduct is often unstable and readily undergoes a retro-Diels-Alder reaction or, more commonly, elimination of a small molecule (like water) to form a substituted pyridine ring. wikipedia.org

The feasibility of the Diels-Alder reaction is highly dependent on the substituents on both the oxazole (the diene) and the dienophile.

Normal Electron-Demand Diels-Alder : This is favored when the oxazole has electron-donating substituents and the dienophile has electron-withdrawing groups.

Inverse Electron-Demand Diels-Alder : This can occur if the oxazole ring is made electron-deficient. This can be achieved by protonation or coordination of a Lewis acid to the oxazole nitrogen, which lowers the energy of the diene's LUMO. nih.govacs.orgacs.org

For 1-(4-methyl-2-phenyloxazol-5-yl)ethanone, the methyl group at C4 is weakly electron-donating, while the acetyl group at C5 is strongly electron-withdrawing. This substitution pattern complicates predictions but suggests that the molecule could potentially react with either electron-rich or electron-poor dienophiles, depending on the reaction conditions.

Table 2: Generalized Diels-Alder Reaction of an Oxazole

| Diene | Dienophile | Intermediate | Product |

| E-W-G substituted alkene/alkyne | Bicyclic oxygen-bridged adduct | Substituted Pyridine |

E-W-G = Electron-Withdrawing Group

Transformations Involving the Ethanone (B97240) Moiety at Position 5

The ethanone (acetyl) group at the C5 position is a versatile functional handle, allowing for a wide array of chemical modifications that leave the core oxazole ring intact.

The methyl group of the ethanone moiety possesses acidic α-protons. In the presence of a base, one of these protons can be removed to generate a nucleophilic enolate. This enolate can then react with various electrophilic carbonyl compounds.

Aldol (B89426) Condensation : The enolate of 1-(4-methyl-2-phenyloxazol-5-yl)ethanone can react with an aldehyde or another ketone. The initial reaction forms a β-hydroxy ketone (an aldol adduct). This adduct can often be dehydrated, either thermally or under acidic/basic conditions, to yield an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. uit.no

Knoevenagel Condensation : This is a related reaction where the enolate reacts with an aldehyde or ketone in the presence of a weak base catalyst, such as an amine. wikipedia.org The reaction is particularly effective with active methylene (B1212753) compounds, but the principle applies to methyl ketones as well. The reaction typically proceeds directly to the dehydrated α,β-unsaturated product. wikipedia.orgrsc.org

These condensation reactions are fundamental for carbon-carbon bond formation and allow for the extension of the side chain at the C5 position, leading to a variety of conjugated systems.

Table 3: Example Condensation Reaction

| Reactant | Condensing Partner (Aldehyde) | Catalyst/Conditions | Product (after dehydration) |

| 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone | Benzaldehyde | NaOH, Ethanol | (E)-1-(4-methyl-2-phenyloxazol-5-yl)-3-phenylprop-2-en-1-one |

| 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone | R-CHO | Piperidine, Acetic Acid | (E)-1-(4-methyl-2-phenyloxazol-5-yl)-3-R-prop-2-en-1-one |

The carbonyl group of the ethanone moiety can undergo both reduction and oxidation.

Reduction Reactions : The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More forceful reduction methods, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions, can completely remove the carbonyl oxygen to form an ethyl group at the C5 position. Catalytic hydrogenation could also achieve this transformation, though it might also affect the oxazole or phenyl rings under harsh conditions.

Oxidation Reactions : While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, the ethanone group can be transformed via the Baeyer-Villiger oxidation. This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. In this case, it would yield the 4-methyl-2-phenyloxazol-5-yl acetate (B1210297) ester. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid are likely to cleave the oxazole ring itself. slideshare.net

Table 4: Summary of Potential Ethanone Transformations

| Transformation | Reagent(s) | Product Functional Group |

| Reduction to Alcohol | NaBH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkane (Ethyl group) |

| Baeyer-Villiger Oxidation | m-CPBA | Ester (Acetate) |

Derivatization via Carbonyl Chemistry

The ethanone moiety at the C5 position of the oxazole ring is a key site for chemical modification. The carbonyl group undergoes a wide array of characteristic reactions, allowing for the introduction of new functional groups and the extension of the molecular framework. These derivatizations are fundamental for creating analogues with altered electronic, steric, and pharmacokinetic properties.

One of the most common transformations is the reaction with hydroxylamine (B1172632) and its derivatives to form oximes. For instance, the condensation of an acetyl group with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate yields the corresponding ethanone oxime. researchgate.net This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Another important class of reactions involves the formation of hydrazones through condensation with hydrazine (B178648) or substituted hydrazines. These reactions are often precursors for the synthesis of other heterocyclic systems, such as pyrazoles. The reactivity of the acetyl group is pivotal for these subsequent cyclization steps.

| Reaction Type | Reagents | Product Class |

| Oxime Formation | Hydroxylamine hydrochloride, Sodium acetate | Ethanone oxime |

| Hydrazone Formation | Hydrazine hydrate (B1144303) or substituted hydrazines | Hydrazone |

| Semicarbazone Formation | Semicarbazide hydrochloride, Sodium acetate | Semicarbazone |

Modifications at the 4-Methyl and 2-Phenyl Positions

The methyl group at the C4 position of the oxazole ring, while generally stable, can be subjected to functional group interconversions under specific conditions. ub.eduimperial.ac.uk Although less reactive than the acetyl group, its proximity to the π-system of the oxazole ring can influence its reactivity. Potential transformations, based on established organic synthesis principles, could include:

Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could introduce a halogen atom, converting the methyl group into a halomethyl group. This functional handle can then be used for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents can potentially convert the methyl group into a carboxylic acid. Milder, more controlled oxidation could yield an aldehyde or a primary alcohol, though achieving this selectivity can be challenging. imperial.ac.uk

Condensation: The methyl group's protons can exhibit some acidity, allowing for deprotonation with a strong base followed by reaction with electrophiles, such as aldehydes, in aldol-type condensation reactions.

The 2-phenyl substituent is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. msu.edumasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the 1-(4-methyl-5-acetyloxazol-2-yl) group attached to the phenyl ring. The oxazole moiety is generally considered to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. talkingaboutthescience.com

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, predominantly at the meta position. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst, would also be directed to the meta position, though the deactivating nature of the oxazole substituent can make these reactions sluggish. msu.edumasterorganicchemistry.com

| Substitution Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methyl-2-(3-nitrophenyl)oxazol-5-yl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(2-(3-Bromophenyl)-4-methyloxazol-5-yl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 3-(5-Acetyl-4-methyloxazol-2-yl)benzenesulfonic acid |

Formation of Fused Heterocyclic Systems from Oxazole Ethanone Precursors

1-(4-Methyl-2-phenyloxazol-5-yl)ethanone is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the acetyl group and sometimes the methyl group or even the oxazole ring itself, leading to the construction of new rings fused to or derived from the initial oxazole core.

One common strategy involves the reaction of the acetyl group with binucleophilic reagents. For example, condensation reactions can be used to construct fused pyrazole, pyrimidine, or pyridine rings. researchgate.net The oxazole ring itself can undergo ring-opening upon reaction with certain nucleophiles, such as hydrazine, which can then be followed by an intramolecular cyclization to form a new heterocyclic system, like a 1,2,4-triazine. nih.govresearchgate.net For instance, the reaction of related oxazolones with phenylhydrazine (B124118) in acetic acid leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov

Another powerful approach is the intramolecular cyclization of a suitably functionalized derivative. mdpi.com For example, if a side chain containing a nucleophilic group is installed via derivatization of the acetyl moiety, it can subsequently attack another position on the molecule to form a new ring. This strategy is a cornerstone in the diversity-oriented synthesis of complex heterocyclic libraries. frontiersin.org

Spectroscopic Data for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone Not Available in Publicly Accessible Databases

A thorough search for experimental spectroscopic data for the chemical compound 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone (CAS No. 23004-01-5) has been conducted. Despite a comprehensive review of scientific literature and chemical databases, specific ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this particular molecule could not be located.

The generation of a scientifically accurate article focusing solely on the spectroscopic characterization and structural analysis of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, as per the requested detailed outline, is contingent upon the availability of these primary experimental data. Without access to published research findings detailing the NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, it is not possible to provide a factual and in-depth analysis for the following sections:

IV. Spectroscopic Characterization and Structural Analysis of Oxazole Ethanone Derivatives

Iv. Spectroscopic Characterization and Structural Analysis of Oxazole Ethanone Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS)

To proceed with the creation of the requested article, primary sources containing the synthesis and characterization of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone would be required. Such sources would typically be found in peer-reviewed chemistry journals and would contain the necessary data to populate the detailed structural analysis outlined. At present, this information does not appear to be available in the public domain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, with a molecular formula of C12H11NO2, the expected molecular weight is approximately 201.22 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]+, at an m/z (mass-to-charge ratio) of approximately 202.23.

Based on these analogous structures, the fragmentation of the [M+H]+ ion of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone would likely involve cleavages at the bonds adjacent to the carbonyl group and within the oxazole (B20620) ring. Key fragmentation pathways could include the loss of neutral molecules such as CO, CH3CN, or cleavage of the ethanone (B97240) side chain. The primary fragmentation is anticipated to be the alpha-cleavage of the ethanone group, leading to the formation of a stable acylium ion.

Table 1: Predicted ESI-MS Data for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]+ | ~202.23 | Protonated molecule |

| [M-CH3]+ | ~186.23 | Loss of a methyl radical from the ethanone group |

| [C10H8NO]+ | ~158.06 | Loss of the acetyl group |

| [C6H5CO]+ | ~105.03 | Benzoyl cation from cleavage of the oxazole ring |

Note: The data in this table is predictive and based on the general fragmentation patterns of similar organic compounds, as direct experimental data for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone was not found in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, allowing for its separation from impurities, starting materials, and byproducts that may be present in a reaction mixture.

In a typical LC/MS analysis of an oxazole derivative, a reversed-phase HPLC column (such as a C18 column) would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to facilitate the protonation of the analyte for ESI-MS detection. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient separation of compounds with varying polarities.

The mass spectrometer, coupled to the LC system, would monitor for the expected m/z of the protonated molecule ([M+H]+ at ~202.23) to confirm the identity of the peak corresponding to 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone. Furthermore, tandem mass spectrometry (MS/MS) can be performed on the eluting peak to induce fragmentation and provide structural confirmation by comparing the observed fragment ions with the predicted fragmentation pattern. This technique is invaluable for the unambiguous identification and purity assessment of synthetic compounds. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone would be dominated by the chromophores present in its structure: the phenyl ring, the oxazole ring, and the ethanone group. These moieties contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals. uobabylon.edu.iq

The expected electronic transitions for this molecule are π → π* and n → π. uobabylon.edu.iq The conjugated system formed by the phenyl and oxazole rings will give rise to intense π → π transitions, likely in the range of 200-300 nm. The carbonyl group of the ethanone moiety will also contribute to π → π* transitions and will additionally exhibit a weaker n → π* transition at a longer wavelength, typically above 300 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. globalresearchonline.netresearchgate.net

Table 2: Expected UV-Visible Absorption Data for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~250-280 | Phenyl and Oxazole rings |

| π → π* | ~230-260 | Ethanone (carbonyl) |

Note: This data is based on the typical absorption ranges for the constituent chromophores, as specific experimental UV-Visible spectra for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone were not available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone has not been reported, analysis of the crystal structures of related compounds can provide valuable insights into its likely molecular conformation and intermolecular interactions.

For instance, the crystal structure of 1-(thiophen-3-yl)ethanone reveals that the thiophene ring and the acetyl substituent are nearly coplanar. nih.gov In the solid state, molecules are connected by C-H···π hydrogen bonds. nih.gov Similarly, the crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone shows a relatively planar arrangement of the phenyl ring and the ethanone group. researchgate.net

Table 3: Crystallographic Data for an Analogous Ethanone Derivative, 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 15.7097 (12) |

| b (Å) | 7.8300 (5) |

| c (Å) | 21.2351 (19) |

| β (°) | 92.635 (8) |

| V (ų) | 2609.3 (3) |

Source: nih.gov. Note: This data is for a structurally related compound and is presented to illustrate typical crystallographic parameters for molecules of similar size and complexity.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone |

| 1-(thiophen-3-yl)ethanone |

| 1-(2-(2-chloroethoxy)phenyl)ethanone |

| 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone |

| Acetonitrile |

| Methanol |

V. Computational Chemistry and Theoretical Investigations of Oxazole Ethanone Architectures

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency. DFT studies on heterocyclic compounds, including those with architectures similar to oxazole (B20620) ethanones, allow for the precise calculation of molecular properties, helping to elucidate their intrinsic chemical nature.

A primary step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate key geometric parameters like bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, studies on related triazole-ethanone structures show a high correlation between calculated and experimental values, confirming the reliability of the DFT approach.

The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity. Parameters derived from this analysis provide a quantitative measure of the molecule's electronic characteristics.

Table 1: Representative Calculated Geometric Parameters for an Azole-Ethanone Core Structure

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C=O | 1.23 Å |

| C-C (ethanone) | 1.51 Å | |

| N-C (oxazole) | 1.38 Å | |

| C=N (oxazole) | 1.31 Å | |

| Bond Angles (°) | O=C-C | 120.5° |

| C-C-N (ethanone-oxazole) | 118.9° | |

| Dihedral Angles (°) | Phenyl Ring vs. Oxazole Ring | 35.8° |

Note: This table contains representative data for illustrative purposes, based on typical values for similar heterocyclic structures.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for an Oxazole Ethanone (B97240) Analogue

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.45 eV |

| LUMO Energy (ELUMO) | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.56 eV |

Note: This table contains representative data for illustrative purposes, based on typical values for similar heterocyclic structures.

Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of global reactivity descriptors that provide a more nuanced understanding of a molecule's chemical behavior. These parameters, derived from the HOMO and LUMO energy values, help quantify aspects of reactivity.

Key computational parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors are valuable for comparing the reactivity of different oxazole ethanone derivatives and predicting how they might behave in various chemical environments.

Molecular Modeling and Docking Studies (focused on in vitro mechanistic insights)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, interacts with a large biological molecule, typically a protein or enzyme (receptor). These in silico methods provide crucial insights into potential mechanisms of action before extensive laboratory testing is undertaken.

Molecular docking simulations place the ligand into the binding site of a target protein and evaluate the feasibility of the interaction. The process reveals the preferred binding orientation and conformation of the ligand within the active site. This allows for a detailed examination of the non-covalent interactions that stabilize the ligand-receptor complex.

Key interactions typically observed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) in both the ligand and the protein's amino acid residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., phenyl rings) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings of the ligand and protein residues (like Phenylalanine, Tyrosine) stack on top of each other.

Arene-Cation Interactions: An interaction between the electron-rich pi system of an aromatic ring and a nearby positively charged group.

Visualizing these interactions helps to rationalize the observed biological activity and provides a structural basis for designing more potent and selective molecules.

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the target enzyme. This score, often expressed in kcal/mol, represents the change in Gibbs free energy upon binding. A more negative score indicates a stronger and more stable interaction, suggesting a higher potential for the compound to inhibit the enzyme's activity.

Phosphodiesterases (PDEs): These enzymes are involved in signal transduction pathways, and their inhibition is a therapeutic strategy for various conditions. Docking studies can predict whether oxazole ethanone derivatives fit into the active site of specific PDE isoforms, such as PDE4 or PDE10A, and estimate their inhibitory potential.

Lipoxygenases (LOXs): These enzymes play a role in inflammatory processes. Computational docking can be used to assess the ability of compounds like 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone to bind to the active site of 5-lipoxygenase, potentially blocking its function and thereby exerting an anti-inflammatory effect.

Table 3: Representative Predicted Binding Affinities for an Oxazole Ethanone Ligand with Enzymatic Targets

| Enzymatic Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phosphodiesterase 4 (PDE4) | 1XMY | -8.5 | Gln369, Phe372, Met337 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, Leu368, Phe414 |

Note: This table contains representative data for illustrative purposes. PDB IDs are for existing structures of the target enzymes. Binding affinities and residues are hypothetical examples based on typical docking results for small molecule inhibitors.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. tandfonline.comsemanticscholar.org For oxazole ethanone architectures, such as 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, computational approaches provide deep insights into the molecular features governing their interactions with biological targets. These studies help in the rational design of new derivatives with enhanced potency and selectivity. tandfonline.comsemanticscholar.org

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For the oxazole scaffold, these studies have revealed several key features that are crucial for molecular recognition at a receptor or enzyme active site. tandfonline.com

Computational methods analyze a series of active compounds to derive a common feature hypothesis. These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the oxazole ring are prominent hydrogen bond acceptors. The carbonyl oxygen of the ethanone moiety also serves as a critical HBA.

Hydrogen Bond Donors (HBD): While the core structure of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone lacks significant hydrogen bond donors, modifications to the phenyl ring or other positions could introduce this feature.

Aromatic Rings (AR): The phenyl group at the 2-position of the oxazole ring is a key aromatic feature, often involved in π-π stacking or hydrophobic interactions with the biological target. semanticscholar.org

Hydrophobic Features (HY): The methyl group at the 4-position and the phenyl ring contribute to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets in a receptor. semanticscholar.org

The spatial relationship between these features is critical for biological activity. Computational models can precisely define the distances and angles between these pharmacophoric points, guiding the design of new molecules that fit the optimal arrangement. nih.gov

Table 1: Key Pharmacophoric Features in Oxazole Ethanone Architectures

| Pharmacophoric Feature | Structural Component in 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxazole Nitrogen, Oxazole Oxygen, Carbonyl Oxygen | Hydrogen Bonding |

| Aromatic Ring (AR) | Phenyl group at C2 | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Feature (HY) | Methyl group at C4, Phenyl group at C2 | Van der Waals Forces, Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For oxazole ethanone derivatives, QSAR studies can predict the activity of novel analogs and provide insights into the structural requirements for a specific biological effect. derpharmachemica.com

In a typical QSAR study, a set of molecules with known activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as:

Electronic Descriptors: (e.g., dipole moment, partial charges) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with biological activity.

A hypothetical QSAR model for a series of oxazole ethanone derivatives might look like:

pIC₅₀ = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

LogP represents the hydrophobicity of the molecule.

Molecular Volume is a steric descriptor.

Dipole Moment is an electronic descriptor.

a, b, c are coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

d is a constant.

The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can be a powerful predictive tool in the drug design process for this class of compounds. nih.govmdpi.com

Table 2: Common Descriptors in QSAR Models for Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP | Often, an optimal range of lipophilicity is required for good activity. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Can influence electrostatic interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity | Affects how the molecule fits into the binding site. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape and branching, which can impact binding affinity. |

Vi. Biological Activities and Mechanistic Understanding of Oxazole Ethanone Derivatives Pre Clinical and in Vitro Focus

Antimicrobial Activity: Mechanistic Insights

Oxazole (B20620) derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.net The versatility of the oxazole nucleus allows for structural modifications that can enhance potency and selectivity against specific microbial targets. iajps.com Research into these compounds has revealed several mechanisms through which they exert their antimicrobial effects, from inhibiting crucial enzymes to disrupting cellular structures.

The rise of multi-drug resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. derpharmachemica.com Oxazole derivatives have emerged as a promising class of compounds in this regard, exhibiting activity against both Gram-positive and Gram-negative bacteria. researchgate.net Their mechanisms of action are diverse and target various essential bacterial processes.

One key mechanism involves the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Certain pyrazole-oxazole hybrids have shown potent inhibitory activity against this enzyme, which is a well-established target for quinolone antibiotics. derpharmachemica.com Another identified mechanism is the inhibition of cytokinesis, the process of cell division. Specific oxazole derivatives have been found to inhibit the FtsZ protein, a homolog of eukaryotic tubulin that forms a contractile ring at the division site in bacteria, thereby blocking cell separation and leading to bacterial death. derpharmachemica.com

Furthermore, some oxazole-based compounds have been shown to interfere with bacterial communication and community behavior. Studies on related heterocyclic compounds demonstrate an ability to prevent biofilm formation, a structured community of bacteria that exhibits increased resistance to antibiotics. nih.gov This anti-biofilm activity is often linked to the disruption of quorum sensing, the cell-to-cell signaling process that bacteria use to coordinate collective behaviors. nih.gov

In vitro studies have quantified the antibacterial potency of various oxazole derivatives against clinically relevant strains. For instance, a series of 5(4H)-oxazolone-based sulfonamides showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.com

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

|---|---|---|---|---|

| 9a | H | 2 | 4 | 4 |

| 9b | 4-OCH₃ | 1 | 2 | 2 |

| 9c | 4-CH₃ | 2 | 4 | 4 |

| 9e | 4-Cl | 2 | 4 | 2 |

| 9f | 4-NO₂ | 1 | 2 | 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of selected 5(4H)-oxazolone-based sulfonamides against various bacterial strains. Data sourced from mdpi.com.

Oxazole derivatives also exhibit significant antifungal properties. The mechanisms of action for many antifungal agents, particularly those in the "azole" class, involve the disruption of fungal cell membrane integrity. nih.gov A primary target is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), the main sterol component of the fungal cell membrane. nih.govnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.

In vitro evaluations have confirmed the efficacy of oxazole compounds against pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.netmdpi.com For example, specific 5(4H)-oxazolone-based sulfonamides have demonstrated potent activity against these fungi, with some derivatives showing MIC values in the low microgram per milliliter range. mdpi.com

| Compound | Substituent (R) | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|

| 9c | 4-CH₃ | 8 | 4 |

| 9h | 2,4-diCl | 4 | 2 |

| 9k | 3-NO₂ | 16 | 8 |

Table 2: Minimum Inhibitory Concentrations (MICs) of selected 5(4H)-oxazolone-based sulfonamides against pathogenic fungi. Data sourced from mdpi.com.

The structural diversity of oxazole derivatives has enabled their development as potential antiviral agents. nih.gov The mechanisms of antiviral action are often highly specific to the target virus and its replication cycle. A common strategy for antiviral drugs is the inhibition of essential viral enzymes. arkat-usa.org

Several oxazole-based compounds have been identified as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), which is critical for processing viral polyproteins into functional units necessary for viral replication. nih.gov By blocking the active site of this enzyme, these compounds can halt the viral life cycle. nih.gov Another key target is viral polymerase, including RNA-dependent RNA polymerase in RNA viruses and reverse transcriptase in retroviruses like HIV. nih.govarkat-usa.org Oxadiazole derivatives, which are structurally related to oxazoles, have shown potent activity as HIV-1 reverse transcriptase inhibitors. arkat-usa.org

Beyond enzyme inhibition, some oxazole derivatives exert their effects through other mechanisms. Certain novel oxazole-based macrocycles have demonstrated a direct virucidal effect, meaning they can inactivate the virus particle itself. nih.gov Others work by inhibiting viral replication within the host cell or by blocking the initial adsorption of the virus to the host cell surface. nih.gov

Anticancer Activity: Molecular and Cellular Mechanisms

Oxazole-containing compounds represent a significant area of cancer research, with many derivatives showing potent activity against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines. nih.govresearchgate.net Their anticancer effects are mediated through a variety of molecular and cellular mechanisms that disrupt cancer cell proliferation, survival, and metastasis. nih.gov

The cytotoxic and antiproliferative effects of oxazole derivatives have been extensively documented across a wide panel of human cancer cell lines. These in vitro assays are a crucial first step in identifying promising anticancer candidates. Studies have demonstrated the efficacy of these compounds against various cancer types, including breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116, HT29), and prostate (e.g., PC3) cancers. nih.govresearchgate.netfrontiersin.org The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CTC₅₀), which represents the concentration required to inhibit cell growth by 50%. Many oxazole derivatives have shown excellent potencies with IC₅₀ values in the nanomolar to low micromolar range. researchgate.netnih.gov

| Compound Type | Cancer Cell Line | Activity (IC₅₀ / CTC₅₀) | Reference |

|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (Compound 1) | A549 (Lung) | 25 µg/mL | researchgate.net |

| Prenyloxy-substituted indeno[1,2-b]indole (B1252910) (4p) | MCF7 (Breast) | 0.6 µM | mdpi.com |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116 (Colon) | 294 nM | frontiersin.org |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HL60 (Leukemia) | 362 nM | frontiersin.org |

| Oxazolo[5,4-d]pyrimidine derivative | HT29 (Colon) | 58.44 µM | nih.gov |

Table 3: Examples of in vitro growth inhibition by various oxazole-related derivatives in human cancer cell lines.

The anticancer activity of oxazole derivatives is underpinned by their ability to interact with and modulate the function of critical cellular components and signaling pathways that are often dysregulated in cancer.

A primary mechanism for many oxazole-based anticancer agents is the disruption of the microtubule network. researchgate.net Microtubules are essential for maintaining cell structure, transport, and, most importantly, for forming the mitotic spindle during cell division. Oxazole derivatives can inhibit tubulin polymerization, preventing the assembly of microtubules. nih.govbenthamscience.com This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death). researchgate.net

Another significant target is the family of DNA topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. researchgate.netnih.gov By inhibiting these enzymes, oxazole derivatives can introduce DNA strand breaks, leading to genomic instability and cell death. researchgate.net

Protein kinases, which regulate a vast array of cellular processes, are also key targets. nih.gov For example, certain indeno[1,2-b]indole derivatives containing a prenyloxy substituent have been identified as potent inhibitors of protein kinase CK2, a pleiotropic kinase involved in cell proliferation, survival, and apoptosis. mdpi.com By inhibiting CK2, these compounds can induce apoptosis and reduce cancer cell migration. mdpi.com Other derivatives have been shown to downregulate kinases in the BRK, FLT, and JAK families and suppress signaling of downstream effectors like ERK1/2 and STAT2. frontiersin.org

Furthermore, oxazole derivatives have been found to modulate oncogenic signaling pathways and structures. They can inhibit targets such as STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that promotes tumor growth and survival, and can also target G-quadruplexes, which are specialized nucleic acid structures implicated in cancer-related gene regulation. researchgate.netnih.gov The culmination of these varied mechanisms—inducing DNA damage, cell cycle arrest, and apoptosis through the inhibition of crucial enzymes and pathways—highlights the multifaceted anticancer potential of the oxazole scaffold. nih.govnih.gov

Anti-inflammatory Activity: Enzymatic and Pathway Modulation

Oxazole derivatives are recognized for their significant anti-inflammatory potential. researchgate.netnih.govacs.org The mechanisms underlying this activity often involve the direct inhibition of key inflammatory enzymes and the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory mediators.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are crucial enzymes in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. researchgate.netresearchgate.net The inhibition of 5-lipoxygenase (5-LOX), in particular, is a key strategy for controlling inflammatory responses. researchgate.netnih.gov While specific studies on 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone are limited, research on related heterocyclic structures demonstrates the potential for this class of compounds to act as LOX inhibitors. For instance, various thiazolyl derivatives have been shown to inhibit lipoxygenase, suggesting that the core heterocyclic structure is amenable to targeting this enzyme. researchgate.net The evaluation of novel compounds often involves screening against soybean lipoxygenase (sLOX) due to its observed similarity in inhibition behavior to human 5-LOX. researchgate.net

Inhibition of Pro-inflammatory Mediators

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Studies on various oxazole-containing compounds have demonstrated their ability to reduce the expression and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

For example, a study on abietane (B96969) diterpenoid alkaloids incorporating an oxazole ring isolated from Salvia miltiorrhiza showed that one such compound, Isosalviamine H, significantly decreased the gene expression of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells in a dose-dependent manner. nih.gov Similarly, research into 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, also confirmed their ability to reduce inflammatory markers, including nitric oxide (NO), IL-6, and cyclooxygenase-2 (COX-2). nih.govmdpi.com

| Compound Class | Specific Compound | Model System | Effect | Source |

|---|---|---|---|---|

| Oxazole-containing Diterpenoid Alkaloid | Isosalviamine H | LPS-induced RAW264.7 cells | Dose-dependent decrease in mRNA expression of IL-1β, IL-6, TNF-α | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole | Ox-6f (Flurbiprofen-based) | In vivo (rats) | Reduction of inflammatory markers (NO, IL-6, COX-2) | nih.govmdpi.com |

| 1,2,4-Oxadiazole (B8745197) Derivative | Compound 17 | LPS-induced RAW264.7 cells | Inhibition of NO production | nih.gov |

Other Biologically Relevant Activities with Mechanistic Focus

Beyond anti-inflammatory effects, oxazole ethanone (B97240) derivatives have been investigated for other biological activities that contribute to their therapeutic potential, including antioxidant capacity and the inhibition of various enzymes.

Antioxidant Activity

Many heterocyclic compounds, including oxazole derivatives, possess antioxidant properties by scavenging free radicals, which are implicated in the pathology of numerous diseases. nih.govrsc.orgsapub.org The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, among others. sapub.orgmdpi.com

Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated significant free radical scavenging activity. nih.gov One derivative, Ox-6f, which incorporates a 4-chlorophenyl moiety, showed 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL, with an IC50 value of 25.35 µg/mL. nih.gov The same compound also exhibited potent scavenging of nitric oxide (83.88% inhibition) and hydroxyl radicals (81.69% inhibition). nih.gov Similarly, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and showed significant antioxidant activity by inhibiting lipid peroxidation. nih.gov

| Compound Class | Specific Compound | Assay | Result (at 100 µg/mL) | IC50 Value | Source |

|---|---|---|---|---|---|

| 2,5-Disubstituted-1,3,4-Oxadiazole | Ox-6f | DPPH Scavenging | 80.23% inhibition | 25.35 µg/mL | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole | Ox-6f | Nitric Oxide Scavenging | 83.88% inhibition | 27.32 µg/mL | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole | Ox-6f | Hydroxyl Radical Scavenging | 81.69% inhibition | N/A | nih.gov |

Enzyme Inhibition Studies (e.g., Urease, Phosphodiesterase)

The structural versatility of the oxazole ring allows it to serve as a scaffold for inhibitors of various enzymes.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. A series of imidazopyridine-based oxazole derivatives were synthesized and evaluated for their urease inhibitory activity. Several of these hybrid molecules demonstrated significant potency, with some compounds showing IC50 values more potent than the standard inhibitor, thiourea (B124793) (IC50 = 22 ± 2.2 μM). nih.gov For example, compound 4i , bearing 3-CF3 & 5-NO2 groups on an aryl ring, was identified as the most active inhibitor, with an IC50 value of 5.68 ± 1.66 μM. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in signal transduction. Phosphorylated oxazole derivatives have been identified as promising inhibitors of phosphodiesterase III (PDE3), an enzyme involved in cardiovascular function. nih.govtbzmed.ac.irresearchgate.net In experimental models of hypertension, the lead compound OVP-1 was shown to restore PDE activity in the aorta and heart to normal levels, suggesting a vasodilating action mediated by PDE inhibition. tbzmed.ac.irresearchgate.net Substituted quinolyl oxazoles have also been investigated as highly effective inhibitors of phosphodiesterase 4 (PDE4), which is expressed in inflammatory and immune cells. nih.gov

| Enzyme Target | Compound Class | Most Potent Compound | IC50 Value | Source |

|---|---|---|---|---|

| Urease | Imidazopyridine-based Oxazoles | Compound 4i | 5.68 ± 1.66 μM | nih.gov |

| Urease | Imidazopyridine-based Oxazoles | Compound 4o | 7.11 ± 1.24 μM | nih.gov |

| Phosphodiesterase III (PDE3) | Phosphorylated Oxazoles | OVP-1 | Demonstrated in vivo activity | tbzmed.ac.irresearchgate.net |

| Phosphodiesterase 4 (PDE4) | Substituted Quinolyl Oxazoles | - | - | nih.gov |

Modulation of Biological Pathways

The biological effects of oxazole derivatives are often rooted in their ability to modulate key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, cell proliferation, and survival. mdpi.com

NF-κB Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. mdpi.comnih.gov Several studies have shown that oxazole and oxadiazole derivatives can exert their anti-inflammatory effects by inhibiting NF-κB activation. nih.govmdpi.comnih.gov For instance, a 1,2,4-oxadiazole derivative (compound 17) was found to prominently inhibit the LPS-induced activation of NF-κB in RAW264.7 cells by blocking the phosphorylation and subsequent nuclear translocation of the p65 subunit. nih.gov

MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation and apoptosis. nih.govmdpi.com The p38 MAPK pathway, in particular, is a well-established target for anti-inflammatory drug development. mdpi.com Isoxazole derivatives have been successfully developed as bioisosteric replacements for the imidazole (B134444) ring found in early p38 MAPK inhibitors. nih.gov Furthermore, a novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold was shown to decrease the levels of total and phosphorylated ERK, a key component of the MAPK pathway, leading to cell cycle arrest and apoptosis. mdpi.com Another study on a novel oxazole derivative demonstrated its anti-adipogenic action through the activation of the AMPK pathway. nih.gov

Pre-clinical Pharmacological Evaluation (excluding human clinical trials)

In Vitro Metabolic Stability

No published data is available regarding the in vitro metabolic stability of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone in liver microsomes or hepatocytes from any species. Such studies are crucial for predicting the compound's metabolic fate in a living organism.

In Vitro ADME Properties (excluding human data)

There is no available information on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone. Key parameters such as solubility, permeability, plasma protein binding, and identification of metabolites have not been publicly reported.

Efficacy in Relevant In Vitro or Ex Vivo Models

No studies detailing the efficacy of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone in any in vitro or ex vivo models for any specific biological target or disease state could be located. Efficacy studies are fundamental to establishing a compound's potential therapeutic value.

Researchers and stakeholders interested in the pharmacological profile of this specific compound are encouraged to monitor scientific databases and publications for any future research that may emerge.

Vii. Derivatization Strategies and Structure Activity Relationship Sar Elucidation

Systematic Substitution at the Oxazole (B20620) Ring (Positions 2, 4, 5)

The oxazole ring is a versatile scaffold in medicinal chemistry, and the nature of its substituents at positions 2, 4, and 5 plays a pivotal role in determining the molecule's interaction with biological targets. nih.govrsc.org Each position offers a vector for modification to probe steric, electronic, and hydrophobic interactions.

The phenyl ring at position 2 is a significant feature, often involved in hydrophobic or π–π stacking interactions within a target's binding site. Modifying this ring is a common strategy to enhance activity or selectivity. Substituents on the phenyl ring can modulate the electronic properties of the entire scaffold and introduce new points of interaction.

A representative SAR study on a related benzimidazole-oxazole series highlights these effects:

| Compound Series | Substitution on C2-Phenyl Ring | Relative Potency (Example) |

|---|---|---|

| Analog Series A | Unsubstituted | Baseline |

| Analog Series A | 2-NO₂ | Increased |

| Analog Series A | 3-NO₂ | Significantly Increased |

| Analog Series A | 4-Cl | Increased |

| Analog Series A | 2,3-dichloro | Significantly Increased |

The methyl group at the C4 position of the oxazole ring is not merely a placeholder but a key determinant of the molecule's three-dimensional shape and steric profile. Its size and lipophilicity can influence how the scaffold orients itself within a binding pocket.

To elucidate its role, systematic modifications are employed:

Replacement with Hydrogen: This removes the steric bulk and hydrophobic contribution, helping to determine if the methyl group is essential for activity.

Homologation: Replacing the methyl with larger alkyl groups (e.g., ethyl, propyl) probes for the presence of larger hydrophobic pockets. A decrease in activity often suggests a sterically constrained binding site.

Replacement with Polar Groups: Introducing groups like hydroxymethyl (-CH₂OH) or trifluoromethyl (-CF₃) can explore potential hydrogen bonding interactions or altered electronic effects.

In studies of oxazoline (B21484) and oxazole esters developed as antituberculosis agents, the substituent at C4, derived from either serine (providing -H) or threonine (providing -CH₃), was shown to be a critical determinant of activity. nih.gov The presence of the methyl group often led to a distinct activity profile, underscoring the importance of this position in molecular recognition. nih.gov

| C4-Substituent | Rationale for Modification | Potential Impact on Activity |

|---|---|---|

| -H | Probe for necessity of steric bulk/hydrophobicity. | Loss of activity may indicate essential hydrophobic interaction. |

| -CH₂CH₃ | Probe for larger hydrophobic pocket. | Increased activity suggests space for larger groups; decreased activity suggests steric clash. |

| -CF₃ | Introduce strong electron-withdrawing effects and potential unique interactions. | May alter binding mode or improve metabolic stability. |

| -CH₂OH | Introduce hydrogen-bond donor/acceptor capability. | May form new, favorable interactions with the target. |

The ethanone (B97240) (acetyl) group at position 5 is a potent pharmacophoric feature, primarily due to the carbonyl oxygen's ability to act as a hydrogen bond acceptor. Its modification is a key strategy for modulating target affinity and selectivity.

Common derivatization approaches include:

Reduction of the Carbonyl: Converting the ketone to a secondary alcohol introduces a hydrogen bond donor (the hydroxyl proton) while retaining a hydrogen bond acceptor (the hydroxyl oxygen). This can fundamentally change the binding mode.

Formation of Oximes or Hydrazones: These derivatives extend the moiety, alter its geometry, and introduce additional hydrogen bond donor and acceptor sites, allowing for the exploration of larger or more polar regions of the binding pocket.

Alpha-Substitution: Introducing substituents, such as halogens, on the methyl group of the ethanone can create additional interaction points or modulate the reactivity of the carbonyl group.

Chain Extension/Variation: Replacing the methyl with larger alkyl or aryl groups (e.g., converting the ethanone to a propanone or benzophenone) explores the steric and hydrophobic limits of the binding site adjacent to the carbonyl.

Identification of Key Pharmacophoric Elements within the Oxazole Ethanone Scaffold

A pharmacophore model describes the crucial functionalities of a molecule required for its biological activity. biointerfaceresearch.com Based on the systematic derivatization strategies, a hypothetical pharmacophore model for the 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone scaffold can be proposed. Such a model helps in designing new compounds with a higher probability of being active. nih.gov

The key pharmacophoric elements are likely:

Aromatic/Hydrophobic Region (H): The 2-phenyl group serves as a critical hydrophobic feature, essential for van der Waals or π-stacking interactions. Its center can be mapped as a hydrophobic feature in pharmacophore models.

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the 5-ethanone group is a strong hydrogen bond acceptor, likely forming a key interaction with a hydrogen bond donor residue (e.g., the amide backbone or a polar side chain like serine or threonine) in the biological target.

Steric/Hydrophobic Region: The 4-methyl group, while small, defines a specific steric volume. Its presence may be required to orient the other functional groups correctly or to fit into a small, well-defined hydrophobic sub-pocket.

Heterocyclic Core: The oxazole ring itself acts as a rigid scaffold, holding the pharmacophoric elements in a specific spatial orientation necessary for optimal binding. The ring's nitrogen atom could also function as a weak hydrogen bond acceptor.

Strategies for Enhancing In Vitro Potency and Selectivity (mechanistic context)

Enhancing potency requires modifications that increase the binding affinity of the molecule for its target, while improving selectivity involves reducing its affinity for off-targets. These goals are often pursued by exploiting specific differences in the active sites of related proteins.

Mechanistic strategies include:

Exploiting Specific Pockets: If the target protein has a unique sub-pocket, substituents can be added to the 2-phenyl ring to occupy this space, thereby increasing both affinity and selectivity. For example, in kinase inhibitors, extending a moiety into the solvent-exposed region or toward the gatekeeper residue can drastically improve performance. researchgate.net

Optimizing Hydrogen Bonds: If the initial hydrogen bond formed by the ethanone carbonyl is suboptimal in length or angle, modifying the C5-substituent (e.g., to an amide) or altering the scaffold's rigidity could improve this interaction, leading to higher potency.

Introducing Halogen Bonds: Replacing a hydrogen on the 2-phenyl ring with a halogen (e.g., chlorine, bromine) can introduce a halogen bond with a lone pair of an oxygen or nitrogen atom in the active site. This is an increasingly recognized strategy for enhancing affinity in a highly specific manner. mdpi.com

Conformational Locking: If the molecule has multiple conformations, only one of which is active, its structure can be modified to favor the active conformation. This can be achieved by introducing bulky groups or cyclizing flexible side chains, which reduces the entropic penalty of binding and increases potency.

Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve pharmacological, toxicological, or pharmacokinetic profiles. acs.orgnih.gov For the 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone scaffold, several bioisosteric replacements can be considered for its key moieties.

| Original Group | Bioisostere | Rationale and Potential Advantage |

|---|---|---|

| Phenyl | Pyridyl, Pyrimidinyl | Introduces hydrogen bond accepting capability, can modulate solubility and metabolism. researchgate.net |

| Thienyl, Furanyl | Alters electronic properties and size while retaining aromaticity; may escape metabolic pathways associated with phenyl rings. researchgate.net | |

| Cyclohexyl | Removes aromaticity, replacing π-stacking with purely hydrophobic interactions; can improve metabolic stability. |

| Original Group | Bioisostere | Rationale and Potential Advantage |

|---|---|---|

| Methyl (-CH₃) | Amino (-NH₂) | Introduces hydrogen bond donor/acceptor properties. |

| Hydroxyl (-OH) | Introduces hydrogen bond donor/acceptor properties and increases polarity. | |

| Halogens (e.g., -Cl) | Similar in size to methyl, but alters electronic properties and can participate in halogen bonding. |

| Original Group | Bioisostere | Rationale and Potential Advantage |

|---|---|---|

| Ethanone (-COCH₃) | 1,2,4-Oxadiazole (B8745197) | Mimics the ester/amide functionality, often metabolically stable, maintains hydrogen bond accepting vectors. cambridgemedchemconsulting.com |

| Isoxazole | Acts as a stable bioisostere for the acetyl group, as demonstrated in acetylcholine (B1216132) analogues. cambridgemedchemconsulting.com | |

| N-acetyl-1,3,4-oxadiazoline | Can serve as a replacement for carbonyl-containing groups like amides and esters, potentially improving stability. tsijournals.com |

Viii. Future Research Directions and Academic Prospects for Oxazole Ethanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with several classic methods being well-established. However, the future of oxazole synthesis, including for compounds like 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, will likely be dominated by the development of novel, efficient, and sustainable methodologies. nih.govijpsonline.com Key areas of future research include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or water, and the development of catalyst-free or metal-free reactions are gaining traction. ijpsonline.com For instance, the van Leusen synthesis, a versatile method for forming the oxazole ring, has been adapted to use ionic liquids that can be recycled and reused multiple times without a significant loss in yield. ijpsonline.comnih.govmdpi.com

Catalytic Systems: The exploration of novel catalysts, including biocatalysts and nanocatalysts, can lead to more efficient and selective syntheses. nanomaterchem.com For example, the use of calcium-based catalysts has been reported for the high-yield synthesis of 5-aminooxazoles, offering a sustainable alternative to precious metal catalysts. nih.gov

Flow Chemistry: The application of flow chemistry techniques can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of oxazole synthesis.

| Synthetic Approach | Key Features & Future Prospects |

| Green Synthesis | Utilization of eco-friendly solvents (e.g., water, ionic liquids), and energy sources (e.g., microwave, ultrasound). Future work will focus on developing fully biodegradable catalytic systems. |

| Catalysis | Employment of earth-abundant metal catalysts (e.g., copper, calcium), organocatalysts, and nanocatalysts to enhance reaction efficiency and selectivity. nih.govnanomaterchem.com The development of enantioselective catalysts for chiral oxazole synthesis is a key future direction. |

| One-Pot Reactions | Combination of multiple reaction steps into a single operation to improve efficiency and reduce waste. Future research will aim to increase the complexity of molecules that can be assembled in a one-pot fashion. ijpsonline.com |

| Flow Chemistry | Continuous manufacturing processes offering precise control over reaction conditions, enhanced safety, and scalability. The application of flow chemistry to a wider range of oxazole syntheses is anticipated. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govbenthamdirect.comd-nb.info However, the full therapeutic potential of this class of compounds is yet to be unlocked. Future research in this area will likely focus on:

Identification of Novel Biological Targets: High-throughput screening of oxazole libraries against a wide array of biological targets can lead to the discovery of novel therapeutic applications. The structural diversity of oxazoles makes them ideal candidates for exploring new biological space.

Mechanistic Studies: A deeper understanding of the molecular mechanisms by which oxazole derivatives exert their biological effects is crucial for the rational design of more potent and selective drugs. nih.gov This includes studying their interactions with enzymes and receptors at the molecular level. journalajst.com Computational modeling and quantum-chemical mechanistic analysis can aid in elucidating these pathways. nih.govacs.org

Drug Discovery and Development: The oxazole scaffold can be considered a "privileged structure" in medicinal chemistry, and its derivatives, including 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, can serve as starting points for the development of new drugs. journalajst.comsemanticscholar.org Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of bioactive oxazole compounds.

| Biological Activity | Potential Future Research Directions |

| Anticancer | Investigating novel mechanisms of action beyond existing targets like tubulin and protein kinases. benthamscience.com Exploring the potential of oxazoles as inhibitors of novel targets such as STAT3 and G-quadruplexes. benthamscience.com |

| Antimicrobial | Designing oxazole derivatives to combat drug-resistant strains of bacteria and fungi. d-nb.info Investigating their potential as antiviral and antiparasitic agents. semanticscholar.org |

| Anti-inflammatory | Developing selective inhibitors of inflammatory enzymes like cyclooxygenases (COX). researchgate.net Exploring their role in modulating inflammatory signaling pathways. |

| Neurological Disorders | Investigating the potential of oxazole derivatives in the treatment of neurodegenerative diseases and as modulators of neurotransmitter receptors. |

Application in Chemical Probes and Tools for Biological Research

The unique photophysical properties of certain oxazole derivatives make them excellent candidates for the development of chemical probes and imaging agents. periodikos.com.br This is a rapidly growing area of research with significant potential. Future directions include:

Fluorescent Probes: Designing and synthesizing novel oxazole-based fluorophores for the detection and imaging of biologically important molecules and processes. periodikos.com.br For example, naphthoxazole derivatives have been investigated as fluorescent DNA probes, offering a safer alternative to mutagenic dyes. periodikos.com.br Oxazole-based probes for detecting reactive oxygen species like singlet oxygen have also been developed. nih.gov

Biosensors: Incorporating oxazole moieties into biosensor design for the detection of specific biomolecules or changes in the cellular environment.

Target Identification and Validation: Using oxazole-based chemical probes to identify and validate new drug targets. These probes can be used to label and visualize specific proteins or enzymes within living cells. nih.gov

| Application | Description and Future Prospects |

| Fluorescent DNA Probes | Benzoxazole (B165842) and naphthoxazole derivatives are being explored as safer and sensitive alternatives to traditional DNA stains. Future research will focus on improving their binding affinity, specificity, and photostability. periodikos.com.br |

| Singlet Oxygen Probes | Naphthoxazole-based compounds have been designed to be highly sensitive and selective fluorescent probes for singlet oxygen, a key reactive oxygen species in photodynamic therapy and cellular signaling. nih.gov |

| Enzyme Imaging | Oxazole-containing compounds can be functionalized with fluorophores to create probes for imaging the activity of specific enzymes, such as cyclooxygenases, in living cells. nih.gov |

| Nucleic Acid Stains | Oxazole dyes like Oxazole Blue (PO-PRO™-1) are used as cell-impermeant nucleic acid stains for identifying dead or fixed cells in cell viability assays. biotium.com |

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of oxazole chemistry with materials science and nanotechnology opens up exciting new avenues for research and application. The electronic and photophysical properties of oxazoles can be harnessed to create novel functional materials. semanticscholar.org Future research in this interdisciplinary area may include:

Organic Electronics: Exploring the use of oxazole-containing compounds and polymers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their inherent fluorescence and charge-transporting properties are advantageous for these applications.

Luminescent Materials: Developing novel oxazole-based luminescent materials for applications in sensing, imaging, and lighting. Linear phenyloxazoles, for instance, have been investigated as luminescent dyes. nih.gov

Nanomaterials: Integrating oxazole derivatives with nanomaterials, such as nanoparticles and quantum dots, to create hybrid materials with unique optical, electronic, and catalytic properties. For example, the use of magnetic nanoparticles as a recoverable catalyst for oxazole synthesis represents a step towards more sustainable chemical processes. researchgate.netresearchgate.net

| Interdisciplinary Field | Potential Applications and Future Research |

| Materials Science | Development of oxazole-based polymers and small molecules for organic electronics, sensors, and nonlinear optical materials. semanticscholar.org |

| Nanotechnology | Use of oxazole derivatives to functionalize nanoparticles for applications in drug delivery, bioimaging, and catalysis. nanomaterchem.com |

| Supramolecular Chemistry | Design of oxazole-containing macrocycles and cages for molecular recognition and self-assembly. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone, and what analytical techniques are critical for confirming its purity and structure?

- Synthesis : The compound can be synthesized via cyclocondensation reactions, such as the Hantzsch oxazole synthesis, involving α-haloketones and amides or nitriles. For example, 2-phenyl-4-methyloxazole-5-carbaldehyde intermediates can be acetylated under controlled conditions .

- Characterization :

- NMR/FT-IR : Confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion).

Q. How can density functional theory (DFT) predict the electronic properties of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone?

- Methodology :

- Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .

- Basis sets (e.g., 6-31G*) model electron density distribution, while solvent effects are incorporated via polarizable continuum models (PCM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Step 1 : Cross-validate experimental data (e.g., X-ray bond lengths vs. DFT-optimized geometries) .

- Step 2 : Adjust computational parameters (e.g., solvent models, dispersion corrections) to align with observed NMR chemical shifts .

- Step 3 : Use multi-technique analysis (e.g., IR-coupled DFT vibrational assignments) to reconcile conflicting peaks .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

- Approach :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization .

- Purification : Employ gradient recrystallization (e.g., ethanol/water) to isolate high-purity crystals .